![molecular formula C22H22N4O5S2 B11168015 1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11168015.png)
1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction involving a thioamide and a haloketone.
Coupling Reactions: The ethoxyphenyl group and the thiazolylsulfamoylphenyl group are introduced through coupling reactions, often using reagents like palladium catalysts.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Biological Research: It is used to investigate biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their function and leading to the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
- 1-(4-methylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
Uniqueness
1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from similar compounds with different substituents, such as chloro or methyl groups.
Properties
Molecular Formula |
C22H22N4O5S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O5S2/c1-2-31-18-7-5-17(6-8-18)26-14-15(13-20(26)27)21(28)24-16-3-9-19(10-4-16)33(29,30)25-22-23-11-12-32-22/h3-12,15H,2,13-14H2,1H3,(H,23,25)(H,24,28) |
InChI Key |
WLGFQRQGIMHRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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